N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide
CAS No.: 428840-15-7
Cat. No.: VC6395532
Molecular Formula: C17H14N2O3
Molecular Weight: 294.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 428840-15-7 |
---|---|
Molecular Formula | C17H14N2O3 |
Molecular Weight | 294.31 |
IUPAC Name | N-(furan-2-ylmethyl)-N'-naphthalen-1-yloxamide |
Standard InChI | InChI=1S/C17H14N2O3/c20-16(18-11-13-7-4-10-22-13)17(21)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,18,20)(H,19,21) |
Standard InChI Key | LDANCNUGGDSEJY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide features a central oxalamide bridge () connecting two distinct moieties:
-
Furan-2-ylmethyl group: A five-membered oxygen-containing heterocycle substituted at the C2 position with a methylene linker.
-
Naphthalen-1-yl group: A fused bicyclic aromatic system attached via the nitrogen atom at the 1-position.
The compound’s SMILES notation () and InChIKey () confirm its stereoelectronic configuration .
Physicochemical Characteristics
Key properties include:
Property | Value | Source |
---|---|---|
Molecular weight | 294.30 g/mol | |
XLogP3 (lipophilicity) | 2.7 | |
Hydrogen bond donors | 2 | |
Hydrogen bond acceptors | 5 |
The moderate lipophilicity (XLogP3 = 2.7) suggests balanced solubility in polar and nonpolar solvents, making it suitable for diverse formulation strategies .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, the synthesis likely involves:
-
Oxalamide formation: Condensation of furan-2-ylmethylamine with naphthalen-1-ylamine using oxalyl chloride or diethyl oxalate under inert conditions.
-
Purification: Chromatographic techniques (e.g., silica gel column) to achieve >97% purity, as commercial suppliers emphasize high-precision manufacturing .
Industrial Production
Hangzhou MolCore BioPharmatech Co., Ltd., a leading supplier, produces the compound under ISO-certified conditions, highlighting its role as a critical intermediate in active pharmaceutical ingredient (API) development .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents, leveraging its dual aromatic systems for target engagement .
Materials Science
Its rigid structure and π-conjugated system make it a candidate for organic semiconductors and non-linear optical materials.
Comparative Analysis with Structural Analogs
The table below contrasts N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide with related oxalamides:
Compound Name | CAS Number | Molecular Weight | Key Features |
---|---|---|---|
N1,N2-Bis(2-methylnaphthalen-1-yl)oxalamide | 2072108-77-9 | 368.4 g/mol | Symmetric naphthalene substitution |
N1-(Furan-2-ylmethyl)-N2-(thiophen-2-yl)oxalamide | 2034499-38-0 | 344.4 g/mol | Thiophene replaces naphthalene |
The naphthalene moiety in N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide enhances aromatic stacking compared to thiophene analogs, potentially improving binding affinity in drug design .
Future Research Directions
-
Target identification: High-throughput screening to map protein interactions.
-
Structure-activity relationships (SAR): Modifying the furan/naphthalene ratio to optimize pharmacokinetics.
-
Formulation development: Nanoencapsulation to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume